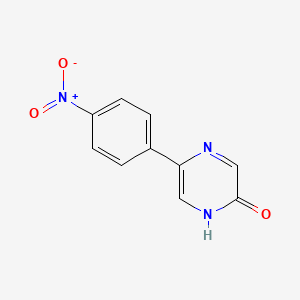
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinazoline Core: The initial step involves the reaction of 2,4-dichloroquinazoline with a suitable nucleophile, such as 4-hydroxybenzonitrile, under basic conditions to form 4-[(2-chloro-quinazolin-4-yl)oxy]benzonitrile.
Suzuki Cross-Coupling Reaction: The next step involves a palladium-catalyzed Suzuki cross-coupling reaction to facilitate the formation of a carbon-carbon bond between the quinazoline core and the desired phenyl group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
作用機序
The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival . By inhibiting EGFR, the compound can induce apoptosis in cancer cells and reduce tumor growth .
類似化合物との比較
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-(3-ethoxy-propyl)-amine
Uniqueness
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine is unique due to the presence of both chloro and dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry and drug development .
特性
CAS番号 |
827030-98-8 |
|---|---|
分子式 |
C17H16ClN3O2 |
分子量 |
329.8 g/mol |
IUPAC名 |
2-chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O2/c1-21(11-8-9-14(22-2)15(10-11)23-3)16-12-6-4-5-7-13(12)19-17(18)20-16/h4-10H,1-3H3 |
InChIキー |
REQTXYJALZRJCF-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B8736429.png)
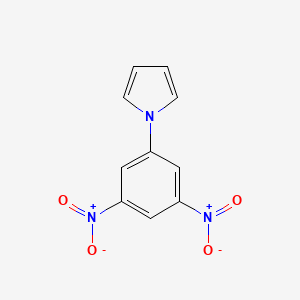
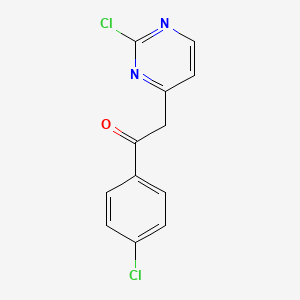
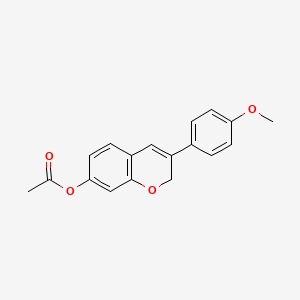


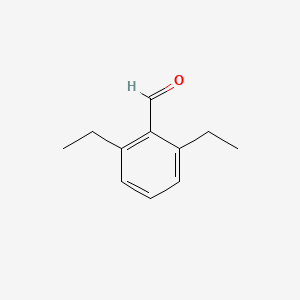
![5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8736473.png)
